![molecular formula C8H7N3S B186264 1,2,3-Benzotriazin-4-yl methyl sulfide CAS No. 22305-56-2](/img/structure/B186264.png)
1,2,3-Benzotriazin-4-yl methyl sulfide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,3-Benzotriazin-4-yl methyl sulfide is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound is a sulfide derivative of benzotriazine, which is a heterocyclic compound that contains nitrogen atoms in its ring structure. The synthesis of 1,2,3-Benzotriazin-4-yl methyl sulfide involves the reaction of benzotriazine with a methylating agent, resulting in the introduction of a methyl group into the compound.
Wissenschaftliche Forschungsanwendungen
1,2,3-Benzotriazin-4-yl methyl sulfide has potential applications in scientific research due to its ability to act as a nucleophile and form covalent bonds with proteins. This property has led to its use as a chemical probe for the identification and characterization of protein targets. Additionally, 1,2,3-Benzotriazin-4-yl methyl sulfide has been used in the development of fluorescent probes for the detection of reactive oxygen species and other biological molecules.
Wirkmechanismus
The mechanism of action of 1,2,3-Benzotriazin-4-yl methyl sulfide involves the formation of covalent bonds with proteins through the nucleophilic attack of the sulfur atom on the protein's electrophilic groups. This can lead to the inhibition or activation of the protein's function. Additionally, 1,2,3-Benzotriazin-4-yl methyl sulfide can undergo oxidation to form a sulfoxide or sulfone, which can also react with proteins.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1,2,3-Benzotriazin-4-yl methyl sulfide depend on the specific protein targets that it interacts with. However, studies have shown that this compound can induce apoptosis in cancer cells by targeting the apoptosis regulator Bcl-2. Additionally, 1,2,3-Benzotriazin-4-yl methyl sulfide has been shown to inhibit the activity of the proteasome, which is involved in the degradation of proteins.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1,2,3-Benzotriazin-4-yl methyl sulfide in lab experiments is its ability to form covalent bonds with proteins, which allows for the identification and characterization of protein targets. Additionally, this compound can be used in the development of fluorescent probes for the detection of biological molecules. However, one limitation of using 1,2,3-Benzotriazin-4-yl methyl sulfide is its potential toxicity, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the use of 1,2,3-Benzotriazin-4-yl methyl sulfide in scientific research. One direction is the development of more specific and selective probes for the identification and characterization of protein targets. Additionally, this compound could be used in the development of therapeutics for the treatment of cancer and other diseases. Further studies are also needed to fully understand the mechanism of action and potential toxicity of 1,2,3-Benzotriazin-4-yl methyl sulfide.
Synthesemethoden
The synthesis of 1,2,3-Benzotriazin-4-yl methyl sulfide involves the reaction of benzotriazine with a methylating agent such as dimethyl sulfate or methyl iodide. The reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium hydroxide. The product is then purified using techniques such as recrystallization or chromatography. The yield of this reaction is typically around 50-70%.
Eigenschaften
CAS-Nummer |
22305-56-2 |
---|---|
Molekularformel |
C8H7N3S |
Molekulargewicht |
177.23 g/mol |
IUPAC-Name |
4-methylsulfanyl-1,2,3-benzotriazine |
InChI |
InChI=1S/C8H7N3S/c1-12-8-6-4-2-3-5-7(6)9-11-10-8/h2-5H,1H3 |
InChI-Schlüssel |
BEZAACQRPPJFMJ-UHFFFAOYSA-N |
SMILES |
CSC1=NN=NC2=CC=CC=C21 |
Kanonische SMILES |
CSC1=NN=NC2=CC=CC=C21 |
Andere CAS-Nummern |
22305-56-2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.